molecular formula C20H25N5O3S B1239098 Donetidine CAS No. 99248-32-5

Donetidine

Cat. No.: B1239098
CAS No.: 99248-32-5
M. Wt: 415.5 g/mol
InChI Key: MURUHMTVTKOWBY-UHFFFAOYSA-N
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Description

Donetidine is a potent and long-acting histamine H2-receptor antagonist with no H1-receptor antagonist activity. It is a highly basic drug with several amine groups. This compound is primarily used to treat digestive disorders by inhibiting the secretion of gastric acid .

Scientific Research Applications

Donetidine has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study histamine receptor interactions.

    Biology: Investigated for its effects on histamine release and receptor binding.

    Medicine: Used in the treatment of digestive disorders, particularly those involving excessive gastric acid secretion.

    Industry: Employed in the development of new histamine receptor antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Donetidine involves multiple steps. One of the key steps includes the reaction of 2-chloro-4-cyanopyridine with sodium methoxide in refluxing methanol to produce 2-methoxy-4-cyanopyridine. This intermediate is then reduced using hydrogen over Raney-Nickel and semicarbazide hydrochloride in a water-ethanol mixture .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Donetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Donetidine exerts its effects by competitively inhibiting histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells. This inhibition reduces gastric acid secretion, leading to relief from conditions like peptic ulcers and gastroesophageal reflux disease. The molecular targets include the H2 receptors, and the pathways involved are those regulating gastric acid secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high potency and long duration of action. Unlike some other H2 receptor antagonists, it does not exhibit H1-receptor antagonist activity, making it more selective in its action .

Properties

CAS No.

99248-32-5

Molecular Formula

C20H25N5O3S

Molecular Weight

415.5 g/mol

IUPAC Name

2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C20H25N5O3S/c1-25(2)12-16-3-4-17(28-16)13-29-8-7-22-20-23-11-15(19(27)24-20)9-14-5-6-21-18(26)10-14/h3-6,10-11H,7-9,12-13H2,1-2H3,(H,21,26)(H2,22,23,24,27)

InChI Key

MURUHMTVTKOWBY-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C(O1)CSCCNC2=NC=C(C(=O)N2)CC3=CC(=O)NC=C3

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC2=NC=C(C(=O)N2)CC3=CC(=O)NC=C3

Synonyms

5-(1,2-dihydro-2-oxopyrid-4-ylmethyl)-2-(2-(5-(dimethylaminomethyl)furanylmethylthio)ethylamino)pyrimidin-4(1H)-one
donetidine
SK and F 93574
SK and F-93574
SKF 93574

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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